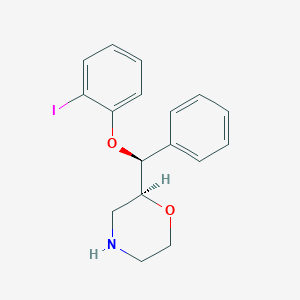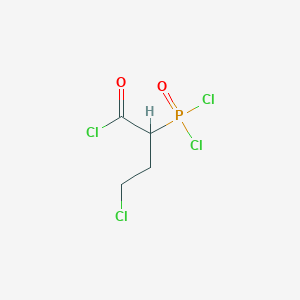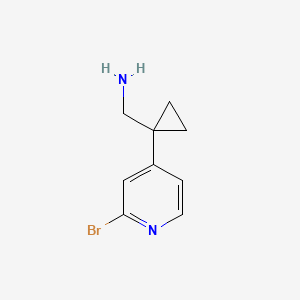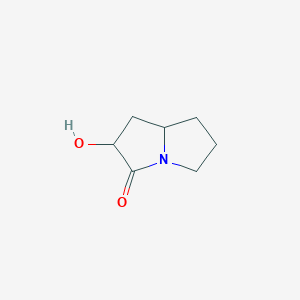
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- is a complex organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse biological and therapeutic effects, making them significant in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of morpholine derivatives typically involves a sequence of coupling, cyclization, and reduction reactions. For Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)-, the synthetic route may include the following steps:
Coupling Reaction: Starting with easily available amino alcohols and α-haloacid chlorides.
Cyclization: Intramolecular cyclization to form the morpholine ring.
Reduction: Reduction of intermediates to yield the final product.
Industrial production methods often involve the use of transition metal catalysis and stereoselective synthesis to ensure high yields and purity .
Analyse Chemischer Reaktionen
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- has a wide range of scientific research applications:
Chemistry: Used as a ligand in catalysis and as an intermediate in organic synthesis.
Industry: Utilized in the production of corrosion inhibitors, surface-active agents, and organocatalysts.
Wirkmechanismus
The mechanism of action of Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of cholinesterases and legumain enzymes. By binding to these enzymes, it prevents their normal function, which can lead to therapeutic effects in conditions like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- can be compared with other morpholine derivatives such as:
Reboxetine: An antidepressant that inhibits norepinephrine reuptake.
Moclobemide: An antidepressant that acts as a reversible inhibitor of monoamine oxidase A.
Emorfazone: An antipyretic and analgesic.
The uniqueness of Morpholine, 2-((S)-(2-iodophenoxy)phenylmethyl)-, (2S)- lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
918656-84-5 |
|---|---|
Molekularformel |
C17H18INO2 |
Molekulargewicht |
395.23 g/mol |
IUPAC-Name |
(2S)-2-[(S)-(2-iodophenoxy)-phenylmethyl]morpholine |
InChI |
InChI=1S/C17H18INO2/c18-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-19-10-11-20-16/h1-9,16-17,19H,10-12H2/t16-,17-/m0/s1 |
InChI-Schlüssel |
BHMLFPOTZYRDKA-IRXDYDNUSA-N |
Isomerische SMILES |
C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3I |
Kanonische SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
![9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)




![N-[2-(3-Nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12622257.png)
![2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622259.png)
![(1S,3R,3aR,6aS)-5-(4-bromophenyl)-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12622264.png)
![N-[(Ethoxycarbonyl)carbamothioyl]glycine](/img/structure/B12622268.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B12622273.png)

![1-(5-Chlorothiophen-2-yl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12622285.png)
![3-[5-(2,4-dichlorophenyl)furan-2-yl]-5-(3-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622288.png)
